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molecular formula C12H17NO2 B062414 TERT-BUTYL N-(HEPTA-1,6-DIYN-4-YL)CARBAMATE CAS No. 181478-03-5

TERT-BUTYL N-(HEPTA-1,6-DIYN-4-YL)CARBAMATE

Cat. No. B062414
M. Wt: 207.27 g/mol
InChI Key: OETVIAYXAPEIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05936000

Procedure details

To a solution of 2-(2-propynyl)-4-pentynoic acid 42 (25.0 g, 0.184 mol) in toluene (200 ml) was added triethylamine (19.5 g, 0.193 mol) with cooling. Diphenylphosphoryl azide (50.5 g, 0.184 mol) was added, and the mixture was stirred at room temperature for 15 minutes. The mixture was heated on the steam bath until the reaction became exothermic. When the reaction subsided, the heating was continued for an additional 10 minutes during which time the evolution of gas ceased. Dry t-butanol (150 ml) was added, and the mixture was heated at reflux on the steam bath for 24 hours. The solvent was removed under vacuum, and the residue was diltued with water and extracted twice with diethylether. The combined aqueous extracts were washed with water (2×), 10% sodium carbonate solution, and brine. The solution was dried (MgSO4), and the solvent was removed under vacuum to leave crude 43 as a red-brown solid (35.35 g). A sample (3.2 g) was purified via flash chromatography (230-400 mesh silica gel, 10% ethyl acetate in hexane) to give a colorless solid (2.69 g). Crystallization from hexane gave the title compound (43) as colorless crystals (m.p. 64-67° C.).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([CH2:8][C:9]#[CH:10])C(O)=O)[C:2]#[CH:3].C([N:13]([CH2:16]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:25])C=CC=CC=1.[C:35]([OH:39])([CH3:38])([CH3:37])[CH3:36]>C1(C)C=CC=CC=1>[C:35]([O:39][C:16]([NH:13][CH:4]([CH2:1][C:2]#[CH:3])[CH2:8][C:9]#[CH:10])=[O:25])([CH3:38])([CH3:37])[CH3:36]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C#C)C(C(=O)O)CC#C
Name
Quantity
19.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
50.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on the steam bath until the reaction
WAIT
Type
WAIT
Details
the heating was continued for an additional 10 minutes during which time
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux on the steam bath for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethylether
WASH
Type
WASH
Details
The combined aqueous extracts were washed with water (2×), 10% sodium carbonate solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(CC#C)CC#C
Measurements
Type Value Analysis
AMOUNT: MASS 35.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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